
5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxime de la 5-méthyl-1-propyl-1H-pyrazole-4-carbaldéhyde: est un composé chimique de formule moléculaire C8H12N2O. Il est un dérivé du pyrazole, un hétérocycle aromatique à cinq chaînons contenant deux atomes d'azote.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'oxime de la 5-méthyl-1-propyl-1H-pyrazole-4-carbaldéhyde implique généralement les étapes suivantes :
Formation de la 5-méthyl-1-propyl-1H-pyrazole-4-carbaldéhyde: Cet intermédiaire peut être synthétisé par formylation de la 5-méthyl-1-propyl-1H-pyrazole en utilisant des réactifs tels que POCl3 et DMF.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques de ce composé ne soient pas bien documentées, l'approche générale impliquerait une mise à l'échelle des procédures de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, pour assurer un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
Oxime de la 5-méthyl-1-propyl-1H-pyrazole-4-carbaldéhyde: peut subir diverses réactions chimiques, notamment :
Oxydation: Le groupe oxime peut être oxydé pour former des oxydes de nitrile.
Réduction: L'oxime peut être réduite pour former l'amine correspondante.
Substitution: Le cycle pyrazole peut subir des réactions de substitution électrophile et nucléophile.
Réactifs et conditions courants
Oxydation: Des réactifs comme l'acide m-chloroperbenzoïque (m-CPBA) peuvent être utilisés pour l'oxydation.
Réduction: Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont couramment utilisés.
Substitution: Les conditions varient en fonction du substituant, mais les réactifs courants comprennent les halogènes, les agents alkylants et les nucléophiles.
Produits majeurs
Oxydation: Formation d'oxydes de nitrile.
Réduction: Formation de l'amine correspondante.
Substitution: Divers dérivés pyrazoliques substitués.
4. Applications de la recherche scientifique
Oxime de la 5-méthyl-1-propyl-1H-pyrazole-4-carbaldéhyde: a plusieurs applications dans la recherche scientifique :
Chimie: Utilisé comme intermédiaire dans la synthèse de molécules plus complexes.
Biologie: Utilisation potentielle dans l'étude de l'inhibition enzymatique et de la liaison des récepteurs.
Médecine: Investigé pour ses propriétés pharmacologiques potentielles, y compris les activités anti-inflammatoires et antimicrobiennes.
Industrie: Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
5. Mécanisme d'action
Le mécanisme d'action de l'oxime de la 5-méthyl-1-propyl-1H-pyrazole-4-carbaldéhyde implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il peut inhiber certaines enzymes en se liant à leurs sites actifs ou moduler l'activité des récepteurs en interagissant avec les protéines réceptrices. Les voies et les cibles exactes dépendent de l'application et du contexte d'utilisation spécifiques .
Applications De Recherche Scientifique
5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde oxime: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme inhibition and receptor binding.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde oxime involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Oxime de la 5-méthyl-1-propyl-1H-pyrazole-4-carbaldéhyde: peut être comparé à d'autres composés similaires, tels que :
5-méthyl-1-phényl-1H-pyrazole-4-carbaldéhyde: Structure similaire mais avec un groupe phényle au lieu d'un groupe propyle.
5-méthyl-1-p-tolyl-1H-pyrazole-4-carbaldéhyde: Contient un groupe p-tolyle au lieu d'un groupe propyle.
1-méthyl-1H-pyrazole-5-carbaldéhyde: Modèle de substitution différent sur le cycle pyrazole.
Ces comparaisons mettent en évidence les propriétés uniques de l'oxime de la 5-méthyl-1-propyl-1H-pyrazole-4-carbaldéhyde
Propriétés
Formule moléculaire |
C8H13N3O |
|---|---|
Poids moléculaire |
167.21 g/mol |
Nom IUPAC |
(NE)-N-[(5-methyl-1-propylpyrazol-4-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C8H13N3O/c1-3-4-11-7(2)8(5-9-11)6-10-12/h5-6,12H,3-4H2,1-2H3/b10-6+ |
Clé InChI |
YEZAFKAJKMZCIF-UXBLZVDNSA-N |
SMILES isomérique |
CCCN1C(=C(C=N1)/C=N/O)C |
SMILES canonique |
CCCN1C(=C(C=N1)C=NO)C |
Solubilité |
22.3 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


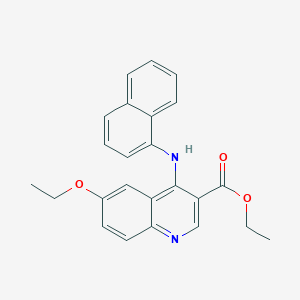
![4-(4-Methoxyphenyl)-2-methyl-5-oxo-7-phenyl-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11640020.png)
![Ethyl 6,8-dimethyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B11640030.png)
![(5Z)-5-[(3-bromo-4-hydroxy-5-nitrophenyl)methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11640043.png)
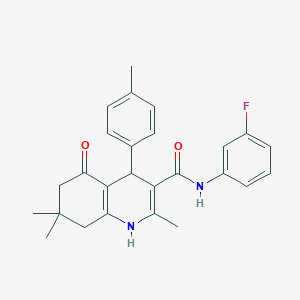
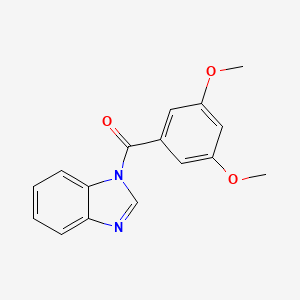
![3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11640048.png)
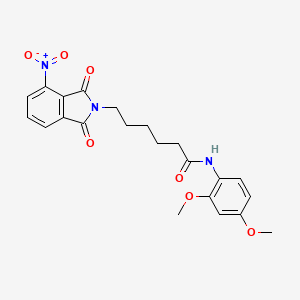

![(2Z)-6-phenyl-2-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11640072.png)
![1,4-Bis[(4-ethylphenyl)methyl]piperazine](/img/structure/B11640081.png)
![N-(3-chlorophenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine](/img/structure/B11640086.png)
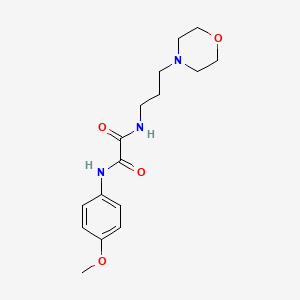
![2-Cyclopropyl-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]quinoline-4-carbohydrazide](/img/structure/B11640107.png)
